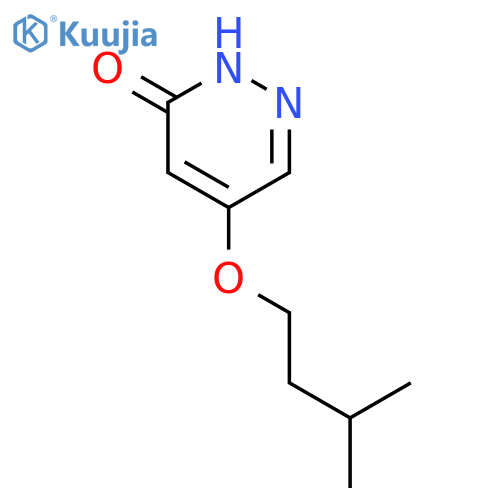

Cas no 1346697-76-4 (5-(Isopentyloxy)pyridazin-3(2H)-one)

1346697-76-4 structure

商品名:5-(Isopentyloxy)pyridazin-3(2H)-one

5-(Isopentyloxy)pyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

-

- 5-(Isopentyloxy)pyridazin-3(2H)-one

- 4-(3-methylbutoxy)-1H-pyridazin-6-one

- 1346697-76-4

- 5-(3-Methylbutoxy)pyridazin-3(2H)-one

- DTXSID90856336

- 5-(3-methylbutoxy)-2,3-dihydropyridazin-3-one

-

- インチ: InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

- InChIKey: METKAQPDOLOUGP-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCOC1=CC(=NN=C1)O

計算された属性

- せいみつぶんしりょう: 182.105527694g/mol

- どういたいしつりょう: 182.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 50.7Ų

5-(Isopentyloxy)pyridazin-3(2H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM164264-1g |

5-(isopentyloxy)pyridazin-3(2H)-one |

1346697-76-4 | 95% | 1g |

$519 | 2021-08-05 | |

| Alichem | A029186210-1g |

5-(Isopentyloxy)pyridazin-3(2H)-one |

1346697-76-4 | 95% | 1g |

$465.92 | 2022-04-03 | |

| Chemenu | CM164264-1g |

5-(isopentyloxy)pyridazin-3(2H)-one |

1346697-76-4 | 95% | 1g |

$483 | 2023-03-07 |

5-(Isopentyloxy)pyridazin-3(2H)-one 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1346697-76-4 (5-(Isopentyloxy)pyridazin-3(2H)-one) 関連製品

- 38717-17-8(5-Butoxypyridazin-3(2H)-one)

- 82226-49-1(5-Ethoxypyridazin-3(2H)-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量